Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure
96929-05-4 structure
Nombre del producto:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
Número CAS:96929-05-4
MF:C12H18N2O4S
Megavatios:286.347321987152
MDL:MFCD09878704
CID:822558
PubChem ID:9925901

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate
    • Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
    • Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate
    • ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate
    • ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
    • tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate
    • 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane
    • 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole
    • Boc-Gly-Cys(Thz)-OEt
    • ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate
    • ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c
    • ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
    • 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • PubChem17857
    • IIBLNWWFRAOZDR-UHFFFAOYSA-N
    • Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)
    • Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate
    • ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
    • DTXSID90432932
    • DS-10967
    • J-520565
    • 96929-05-4
    • C12H18N2O4S
    • EN300-132092
    • SY006817
    • AB53961
    • AKOS015920359
    • CHEMBL3221668
    • SCHEMBL7145374
    • DB-080441
    • ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE
    • CS-W022640
    • ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate
    • MFCD09878704
    • MDL: MFCD09878704
    • Renchi: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
    • Clave inchi: IIBLNWWFRAOZDR-UHFFFAOYSA-N
    • Sonrisas: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 286.09900
  • Masa isotópica única: 286.09872823g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 7
  • Complejidad: 330
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2
  • Superficie del Polo topológico: 106

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.2±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 401.4±25.0 °C at 760 mmHg
  • Punto de inflamación: 196.5±23.2 °C
  • índice de refracción: 1.522
  • PSA: 105.76000
  • Logp: 2.73540
  • Presión de vapor: 0.0±0.9 mmHg at 25°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Información de Seguridad

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Datos Aduaneros

  • Código HS:2934100090
  • Datos Aduaneros:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-132092-1.0g
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
96929-05-4 95%
1g
$0.0 2023-06-06
Enamine
EN300-132092-5.0g
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
96929-05-4 95%
5.0g
$493.0 2023-02-15
Chemenu
CM190379-250mg
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
96929-05-4 98%
250mg
$*** 2023-05-04
TRC
E921710-100mg
Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
96929-05-4
100mg
$ 70.00 2022-06-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0390-1g
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester
96929-05-4 97%
1g
¥3480.09 2025-01-20
eNovation Chemicals LLC
Y0981459-5g
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
96929-05-4 95%
5g
$450 2024-08-02
Fluorochem
093215-1g
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate
96929-05-4 95%
1g
£95.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E196123-100mg
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
96929-05-4 98%
100mg
¥185.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VA339-200mg
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
96929-05-4 98%
200mg
317.0CNY 2021-07-12
eNovation Chemicals LLC
Y1125316-5g
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester
96929-05-4 95%
5g
$1595 2023-05-18

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J.
Okumura, Kazuro; Ito, Akio; Saito, Hiroyuki; Nakamura, Yutaka; Shin, Chung-gi, Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine ,  Trifluoroacetic anhydride
Referencia
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Synlett, 1996, (12), 1171-1172

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine ,  Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
Referencia
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Journal of the Chemical Society, 1998, (1998), 601-607

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  15 min, -20 °C
1.2 8 h, rt
Referencia
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein
Patel, Bhargav A.; Abel, Biebele; Barbuti, Anna Maria; Velagapudi, Uday Kiran; Chen, Zhe-Sheng; et al, Journal of Medicinal Chemistry, 2018, 61(3), 834-864

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Potassium bicarbonate ,  Trifluoroacetic anhydride ;  -15 °C; -20 °C
Referencia
Total synthesis of largazole
Ren, Qi; Dai, Lu; Zhang, Hui; Tan, Wenfei; Xu, Zhengshuang; et al, Synlett, 2008, (15), 2379-2383

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  5 h, rt
Referencia
Concise total synthesis of largazole
Xiao, Qiong; Wang, Li-Ping; Jiao, Xiao-Zhen; Liu, Xiao-Yu; Wu, Qian; et al, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Ethanol ,  Pyridine ;  6 h, reflux
Referencia
Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs
Fagundez, Catherine; Serra, Gloria, Heterocyclic Letters, 2013, 3(4), 415-426

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation
Bernier, Jean Luc; Houssin, Raymond; Henichart, Jean Pierre, Tetrahedron, 1986, 42(10), 2695-702

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides
Houssin, Raymond; Lohez, Michele; Bernier, Jean Luc; Henichart, Jean Pierre, Journal of Organic Chemistry, 1985, 50(15), 2787-8

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ;  15 min, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ;  15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ;  3 h, 0 °C
1.5 Reagents: Triethylamine ;  2 - 3 h, rt
Referencia
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; Tantisantisom, Worawan; Liu, Xuechao; Ramsey, Deborah M.; Singh, Erinprit K.; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  6 h, 23 °C
Referencia
Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A
Healy, Alan R.; Vizcaino, Maria I.; Crawford, Jason M.; Herzon, Seth B., Journal of the American Chemical Society, 2016, 138(16), 5426-5432

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Ethanol ;  24 h, reflux
Referencia
Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity
Pena, Stella; Scarone, Laura; Manta, Eduardo; Stewart, Lindsay; Yardley, Vanessa; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonia ,  2,2,2-Trichloroethyl chloroformate
1.2 Reagents: Lawesson's reagent
1.3 -
Referencia
Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents
Pena, S.; Fagundez, C.; Medeiros, A.; Comini, M.; Scarone, L.; et al, MedChemComm, 2014, 5(9), 1309-1316

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ;  -15 °C
1.2 Reagents: 2,6-Lutidine ,  Trifluoroacetic anhydride ;  -10 °C
Referencia
Total Synthesis of Microcin B17 via a Fragment Condensation Approach
Thompson, Robert E.; Jolliffe, Katrina A.; Payne, Richard J., Organic Letters, 2011, 13(4), 680-683

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  15 min, 0 °C
1.2 0 °C; 3 h, rt
Referencia
Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities
Yao, Yiwu; Tu, Zhengchao; Liao, Chenzhong; Wang, Zhen; Li, Shang; et al, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  6 h, rt
Referencia
CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships
Aihara, Kazuhiro; Kano, Yuko; Shiokawa, Sohjiro; Sasaki, Toshiro; Setsu, Fumihito; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 60 °C
Referencia
Synthesis and biological activity of largazole and derivatives
Seiser, Tobias; Kamena, Faustin; Cramer, Nicolai, Angewandte Chemie, 2008, 47(34), 6483-6485

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  overnight, rt
Referencia
Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor
Chen, Qi-Yin; Chaturvedi, Pravin R.; Luesch, Hendrik, Organic Process Research & Development, 2018, 22(2), 190-199

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Ammonium hydroxide ;  2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ;  rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ;  15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ;  0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ;  0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ;  rt; 1 h, rt
Referencia
RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles
Pietkiewicz, Adrian L.; Zhang, Yuqi; Rahimi, Marwa N.; Stramandinoli, Michael; Teusner, Matthew; et al, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

Métodos de producción 20

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues
Bailly, Christian; Houssin, Raymond; Bernier, Jean Luc; Henichart, Jean Pierre, Tetrahedron, 1988, 44(18), 5833-43

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  overnight, rt
Referencia
Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A
Yu, Xiaoling; Zhang, Bingbing; Shan, Guangsheng; Wu, Yue; Yang, Feng-Ling; et al, Tetrahedron, 2018, 74(5), 549-555

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
Referencia
Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line
Schneider, Tanya L.; Walsh, Christopher T.; O'Connor, Sarah E., Journal of the American Chemical Society, 2002, 124(38), 11272-11273

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol
Referencia
Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry
Li, Xianlin; Tu, Zhenchao; Li, Hua; Liu, Chunping; Li, Zheng; et al, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ;  7 h, rt
Referencia
Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells
Sun, Shuang; Oliveira, Bruno L.; Jimenez-Oses, Gonzalo; Bernardes, Goncalo J. L., Angewandte Chemie, 2018, 57(48), 15832-15835

Métodos de producción 25

Condiciones de reacción
Referencia
Product class 17: thiazoles
Kikelj, D.; Urleb, U., Science of Synthesis, 2002, 11, 627-833

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
A21424
Pureza:99%
Cantidad:5g
Precio ($):206.0